N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrazin-2-ylpyrimidin-2-amine

Catalog No.
S7080918
CAS No.
M.F
C14H15N5O
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrazin-2-ylp...

Product Name

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrazin-2-ylpyrimidin-2-amine

IUPAC Name

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrazin-2-ylpyrimidin-2-amine

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C14H15N5O/c1-2-13-11(7-9(1)20-13)19-14-17-4-3-10(18-14)12-8-15-5-6-16-12/h3-6,8-9,11,13H,1-2,7H2,(H,17,18,19)

InChI Key

QHTXTFIDHWYZQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)NC3=NC=CC(=N3)C4=NC=CN=C4
OBHDP is a pyrazinylpyrimidine analogue that was first synthesized by researchers in the UK in 2015. It is a novel compound that has attracted scientific interest due to its structural features and potential therapeutic uses. OBHDP belongs to the family of pyrazinylpyrimidine compounds, which are known to exhibit a range of biological activities.
OBHDP has a molecular formula of C14H15N5O, a molecular weight of 269.3 g/mol, and a melting point of 195-196°C. The compound is soluble in organic solvents, such as DMSO or DMF, but has a low solubility in water. OBHDP has an oxabicyclic structure, which distinguishes it from other pyrazinylpyrimidine analogues and makes it a unique compound.
OBHDP can be synthesized using a modified version of the Biginelli reaction, which involves the condensation of 3,4-dihydro-2H-pyran, pyrazine-2-carboxaldehyde, and 2-amino-4,6-dimethylpyrimidine. The synthesis of OBHDP can be achieved through a one-pot reaction that involves the use of a Lewis acid catalyst. The synthesized compound can be characterized using various techniques, such as ^1H NMR, ^13C NMR, and high-resolution mass spectrometry.
The analytical methods used to detect and quantify OBHDP include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These methods are used to validate the purity and potency of the compound, as well as to quantify its concentration in biological samples.
OBHDP exhibits potent anticancer activity against a range of cancer cell lines, including triple-negative breast cancer, prostate cancer, and lung cancer. The compound has also been shown to be active against drug-resistant cancer cell lines. Additionally, OBHDP exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
OBHDP has demonstrated low toxicity and high selectivity, indicating its potential as a safe and effective therapeutic agent. The compound has not shown any significant toxic effects in pre-clinical studies, and is relatively stable in biological fluids.
OBHDP has the potential to be used in various scientific experiments, such as drug discovery and development, pre-clinical studies, and biochemical analyses. The compound could also be used as a tool for investigating the molecular mechanisms of cancer and bacterial infections.
Currently, OBHDP is being researched extensively for its therapeutic potential against cancer and bacterial infections. The compound has demonstrated promising results in pre-clinical studies, and is currently being evaluated in clinical trials. There is also growing interest in investigating the molecular mechanisms of OBHDP action.
The discovery of OBHDP has important implications in various fields of research and industry. The compound has potential applications in drug discovery, biotechnology, and medicine. OBHDP could also be used in the development of novel therapeutics for cancer and bacterial infections, leading to significant advancements in these fields.
Despite the promising results obtained from pre-clinical studies of OBHDP, there are limitations to the current research. For instance, the bioavailability and pharmacokinetics of OBHDP need further investigation. Future research should focus on developing more efficient methods for synthesizing OBHDP, as well as determining its optimal dosing and administration route. Additionally, researchers should explore the potential of OBHDP in combination with other chemotherapeutic agents or antibacterial agents.
Future research on OBHDP could explore the potential for the compound to be used in combination therapies for the treatment of cancer and bacterial infections. Aspects of OBHDP's chemical structure could be modified to increase its activity, selectivity, and bioavailability, leading to the development of more effective therapeutics. OBHDP could also be used in conjunction with other drug delivery systems, such as nanoparticles, microspheres, or liposomes, to improve the compound's efficacy and delivery. Finally, researchers should conduct clinical trials to investigate the safety and efficacy of OBHDP in humans, which would provide essential data for regulatory approval and future clinical use.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

269.12766012 g/mol

Monoisotopic Mass

269.12766012 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

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